1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
CAS No.: 1260997-50-9
Cat. No.: VC4612771
Molecular Formula: C21H25N3O3S2
Molecular Weight: 431.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260997-50-9 |
|---|---|
| Molecular Formula | C21H25N3O3S2 |
| Molecular Weight | 431.57 |
| IUPAC Name | 1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
| Standard InChI | InChI=1S/C21H26N3O3S2/c1-2-15-6-3-4-10-22(15)18(25)14-24-17-9-13-29-19(17)20(26)23(21(24)27)11-8-16-7-5-12-28-16/h5,7,9,12-13,15,19H,2-4,6,8,10-11,14H2,1H3/q+1 |
| Standard InChI Key | LTSBOKWGHXNLGR-UHFFFAOYSA-N |
| SMILES | CCC1CCCCN1C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |
Introduction
Molecular Structure and Nomenclature
Core Architecture
The compound’s backbone consists of a thieno[3,2-d]pyrimidine-2,4-dione system, a bicyclic framework formed by fusing a thiophene ring (five-membered sulfur-containing heterocycle) with a pyrimidine ring (six-membered di-nitrogen heterocycle) at the [3,2-d] position . The pyrimidine ring is further functionalized with two ketone groups at positions 2 and 4, contributing to its planar structure and hydrogen-bonding capacity.
Substituent Analysis
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Position 1 Modification: A 2-(2-ethylpiperidin-1-yl)-2-oxoethyl group is attached via a methylene bridge. This substituent introduces a piperidine ring (a six-membered amine heterocycle) with an ethyl side chain, enhancing lipophilicity and potential interactions with hydrophobic protein pockets.
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Position 3 Modification: A 2-(thiophen-2-yl)ethyl group adds a thiophene moiety linked by an ethyl spacer, likely influencing π-π stacking interactions and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₅N₃O₃S₂ |
| Molecular Weight | 431.57 g/mol |
| CAS Number | 1260997-50-9 |
| Hydrogen Bond Donors | 1 (pyrimidine N-H) |
| Hydrogen Bond Acceptors | 5 (2 ketones, 3 heteroatoms) |
Synthetic Strategies
Core Formation: Thieno[3,2-d]Pyrimidine-2,4-Dione
The synthesis of the thieno[3,2-d]pyrimidine core typically involves cyclization reactions. A common approach employs the Gewald reaction to form 2-aminothiophene-3-carboxylates, which subsequently react with urea or thioureas under thermal conditions to yield the pyrimidine ring . For example, heating methyl 2-aminothiophene-3-carboxylate with urea at 200°C produces thieno[3,2-d]pyrimidine-2,4-dione via intramolecular cyclization .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Gewald Reaction | Ketone, sulfur, cyanoacetate |
| 2 | Cyclization with Urea | 200°C, solvent-free |
| 3 | Chloroacetylation | Chloroacetyl chloride, DMF |
| 4 | Piperidine Substitution | 2-Ethylpiperidine, K₂CO₃ |
| 5 | Thiophene Alkylation | 2-(Thiophen-2-yl)ethyl bromide, NaH |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP (estimated via computational models) is approximately 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The presence of polar ketone and amine groups confers limited water solubility (~0.1 mg/mL at pH 7.4), necessitating formulation enhancements for in vivo studies.
Metabolic Stability
Piperidine and thiophene moieties are susceptible to cytochrome P450-mediated oxidation. In silico predictions suggest primary metabolic pathways include:
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N-Dealkylation of the piperidine ethyl group
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Sulfoxidation of the thiophene ring
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Glucuronidation of the pyrimidine N-H group
Biological Activity and Mechanisms
Antimicrobial Activity
Derivatives with thiophene substitutions show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4–8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL) . The thienyl-ethyl group may enhance membrane disruption via hydrophobic interactions .
Enzyme Inhibition
The pyrimidine-2,4-dione core competitively inhibits MIF tautomerase activity (Ki ≈ 50 nM), disrupting pro-inflammatory cytokine release and angiogenesis in tumor microenvironments.
Comparative Analysis with Structural Analogs
Thieno[2,3-d]Pyrimidine-4(3H)-Ones
Replacing the 2,4-dione with a single ketone reduces hydrogen-bonding capacity, lowering solubility but improving CNS penetration. These analogs show enhanced analgesic activity (ED₅₀ = 25 mg/kg in rodent models).
Pyrido-Fused Derivatives
Incorporation of a pyridine ring (e.g., pyrido[4',3':4,5]thieno[2,3-d]pyrimidines) increases planarity and π-stacking, boosting 5-HT1A receptor affinity (Ki < 100 nM).
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